molecular formula C19H18ClF3N2O2 B4656956 N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-morpholinylmethyl)benzamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-morpholinylmethyl)benzamide

Cat. No. B4656956
M. Wt: 398.8 g/mol
InChI Key: WNRHKJIMQSZUIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-morpholinylmethyl)benzamide is a chemical compound that belongs to the class of benzamides. It is commonly known as TAK-659 and has been extensively studied for its potential use in cancer therapy. TAK-659 is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK), which plays a crucial role in the survival and proliferation of cancer cells.

Mechanism of Action

TAK-659 is a selective inhibitor of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-morpholinylmethyl)benzamide, which plays a crucial role in the survival and proliferation of cancer cells. This compound is a key enzyme in the B-cell receptor signaling pathway, which is essential for the activation of B-cells and their subsequent proliferation and survival. Inhibition of this compound by TAK-659 blocks the activation of the B-cell receptor signaling pathway, leading to apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in preclinical models. In addition, TAK-659 has been shown to inhibit the activation of B-cells and reduce the production of pro-inflammatory cytokines, which are involved in the progression of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using TAK-659 in lab experiments include its high selectivity for N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-morpholinylmethyl)benzamide and its ability to induce apoptosis in cancer cells. However, the limitations of using TAK-659 in lab experiments include its relatively low potency and the potential for off-target effects.

Future Directions

There are several future directions for the research and development of TAK-659. One potential direction is the optimization of the synthesis method to increase the potency and selectivity of the compound. Another potential direction is the development of combination therapies that target multiple pathways involved in cancer progression. Finally, the clinical development of TAK-659 for the treatment of cancer is a promising future direction, with several ongoing clinical trials evaluating the safety and efficacy of the compound in patients with various types of cancer.

Scientific Research Applications

TAK-659 has been extensively studied for its potential use in cancer therapy. N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-morpholinylmethyl)benzamide is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of cancer cells. Inhibition of this compound by TAK-659 has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in preclinical models.

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF3N2O2/c20-16-6-5-15(19(21,22)23)11-17(16)24-18(26)14-3-1-13(2-4-14)12-25-7-9-27-10-8-25/h1-6,11H,7-10,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRHKJIMQSZUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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